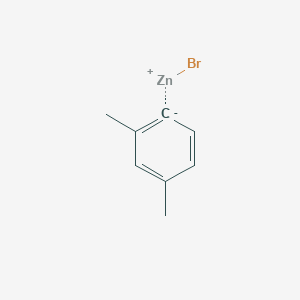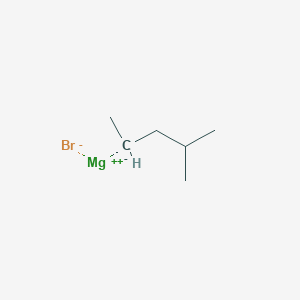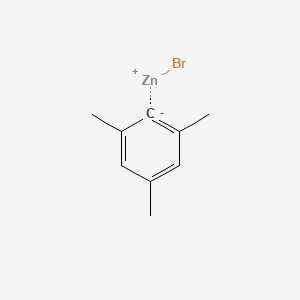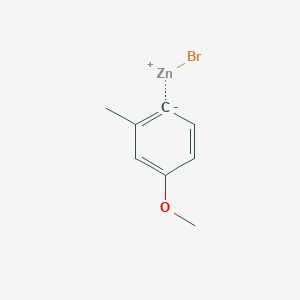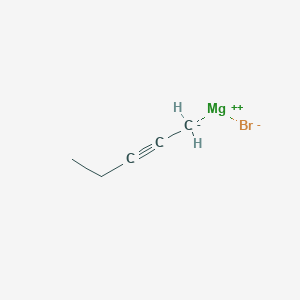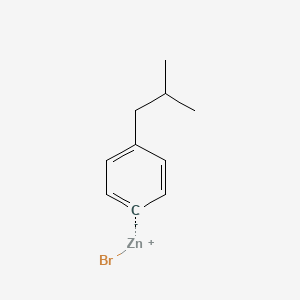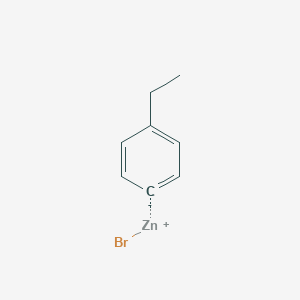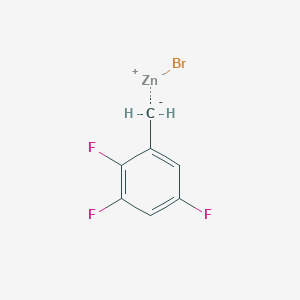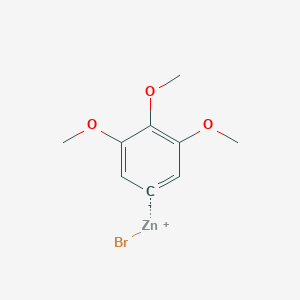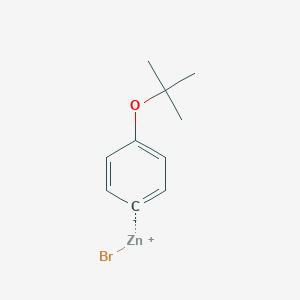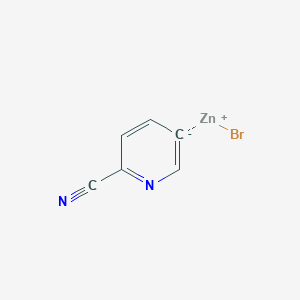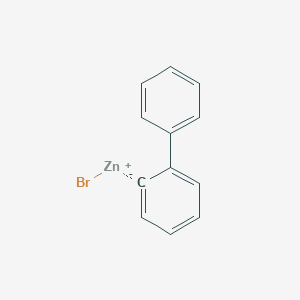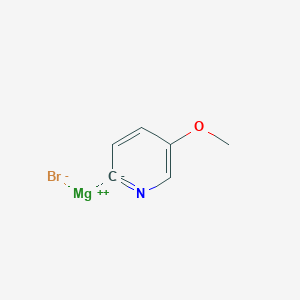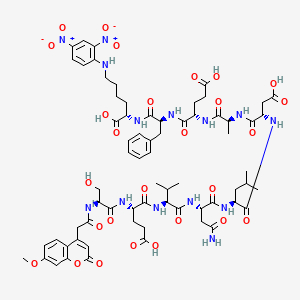
Mca-SEVNLDAEFK(Dnp)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-SEVNLDAEFK(Dnp) is a peptide substrate used in fluorescence resonance energy transfer (FRET) assays. It is specifically designed to study the activity of beta-secretase 1 (BACE-1), an enzyme involved in the cleavage of amyloid precursor protein (APP). This compound contains the ‘Swedish’ Lys-Met/Asn-Leu mutation of the APP beta-secretase cleavage site, making it a valuable tool in Alzheimer’s disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mca-SEVNLDAEFK(Dnp) involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid coupling followed by deprotection. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Mca-SEVNLDAEFK(Dnp) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mca-SEVNLDAEFK(Dnp) primarily undergoes enzymatic cleavage reactions. The cleavage at the -Leu-Asp- site by beta-secretase releases the highly fluorescent 7-methoxycoumarin (Mca) fragment from the proximity quenching effect of the 2,4-dinitrophenyl (Dnp) internal quencher .
Common Reagents and Conditions: The enzymatic cleavage reaction typically requires the presence of beta-secretase and appropriate buffer conditions to maintain enzyme activity. The reaction is monitored by measuring the increase in fluorescence intensity, which indicates the release of the Mca fragment .
Major Products Formed: The major product formed from the enzymatic cleavage of Mca-SEVNLDAEFK(Dnp) is the highly fluorescent 7-methoxycoumarin (Mca) fragment. This increase in fluorescence is easily detectable and is used to quantify the activity of beta-secretase .
Scientific Research Applications
Mca-SEVNLDAEFK(Dnp) is widely used in scientific research, particularly in the study of Alzheimer’s disease. Its primary application is in FRET assays to measure the activity of beta-secretase. This enzyme is a key player in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s patients .
In addition to Alzheimer’s research, Mca-SEVNLDAEFK(Dnp) is used in drug discovery and development. It serves as a substrate for screening potential beta-secretase inhibitors, which could lead to new therapeutic approaches for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of Mca-SEVNLDAEFK(Dnp) involves its cleavage by beta-secretase at the -Leu-Asp- site. This cleavage releases the 7-methoxycoumarin (Mca) fragment from the quenching effect of the 2,4-dinitrophenyl (Dnp) internal quencher. The resulting increase in fluorescence intensity is used to measure the activity of beta-secretase .
Comparison with Similar Compounds
Mca-SEVNLDAEFK(Dnp) is unique due to its specific design for studying beta-secretase activity. Similar compounds include other FRET substrates designed for different enzymes or with different fluorescent and quenching groups. Examples include substrates with EDANS and DABCYL as the fluorescent and quenching groups, respectively .
List of Similar Compounds:- RE(EDANS)EVNLDAEFK(DABCYL)R
- Citrullinated amyloid-beta (1-42) peptide
- Citrullinated amyloid-beta (1-40) peptide
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N14O27/c1-33(2)24-45(76-65(99)47(30-52(69)84)79-67(101)58(34(3)4)80-61(95)43(20-22-55(88)89)74-66(100)49(32-83)72-53(85)26-37-27-57(92)109-51-29-39(108-6)16-17-40(37)51)63(97)78-48(31-56(90)91)62(96)71-35(5)59(93)73-42(19-21-54(86)87)60(94)77-46(25-36-12-8-7-9-13-36)64(98)75-44(68(102)103)14-10-11-23-70-41-18-15-38(81(104)105)28-50(41)82(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,70,83H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,84)(H,71,96)(H,72,85)(H,73,93)(H,74,100)(H,75,98)(H,76,99)(H,77,94)(H,78,97)(H,79,101)(H,80,95)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRDRGFGUVYUOH-PKEZMKBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H88N14O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
